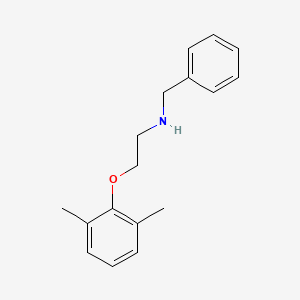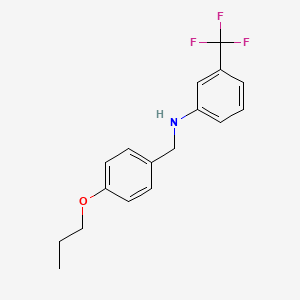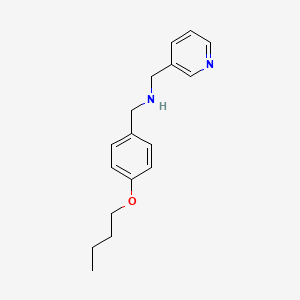
2,3-Dichloro-N-(cyclohexylmethyl)aniline
Descripción general
Descripción
2,3-Dichloro-N-(cyclohexylmethyl)aniline is a chemical compound that falls under the category of substituted anilines. This compound has a diverse range of applications in various fields of research and industry, such as pharmaceuticals, agriculture, and material science. The molecular formula of this compound is C13H17Cl2N, and it has a molecular weight of 258.19 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: C1CCC(CC1)CNC2=C(C(=CC=C2)Cl)Cl . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.Aplicaciones Científicas De Investigación
Synthesis and Applications : Dichloro-aniline derivatives serve as intermediates in the production of efficient and low-toxic pesticides and herbicides. The synthesis methods of these intermediates are crucial for developing new chemical products (Zhou Li-shan, 2002).
Chemical Properties and Reactions : The effects of chloro substitution on the aniline moiety significantly influence the chemical properties and reactions of these compounds. For instance, the nematic-isotropic transition temperature of N-[4-(4-X-substituted benzoyloxy)benzylidene]anilines is affected by dichloro substitution at the 2 or 3 positions (H. Hasegawa et al., 1989).
Reaction Mechanisms : Research on the reaction mechanisms involving anilines, such as the reversal of selectivity in reactions with dichloro compounds, provides insights into the complexities of chemical interactions and the role of solvents and secondary orbital interactions (Monika Tripathi et al., 2017).
Industrial Synthesis Processes : The use of Chapman rearrangement in the synthesis of N-phenyl-2,6-dichloro-aniline demonstrates an efficient method for producing these compounds with lower production costs and reduced environmental impact (Wu Pei, 2000).
Catalysis in Chemical Synthesis : The role of catalysts in the synthesis of dichloro-aniline derivatives, such as in the copper-promoted N-cyclopropylation of anilines, highlights the importance of catalysis in improving reaction efficiency and yield (S. Bénard et al., 2010).
Material Science Applications : The study of epoxy resins based on aromatic glycidylamines, including the kinetics of intramolecular cyclization of aniline derivatives, contributes to advancements in material science, particularly in the development of new polymer materials (Š. Podzimek et al., 1991).
Propiedades
IUPAC Name |
2,3-dichloro-N-(cyclohexylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h4,7-8,10,16H,1-3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMDDHANKRRSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine](/img/structure/B1385305.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385306.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B1385307.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine](/img/structure/B1385308.png)

methanamine](/img/structure/B1385311.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385313.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385316.png)
![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)

![4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385324.png)

![4-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B1385326.png)